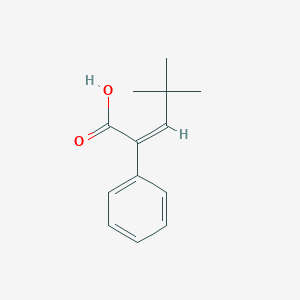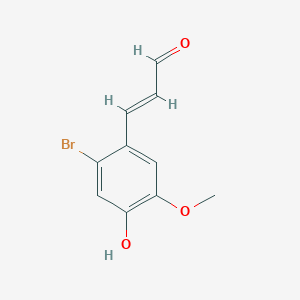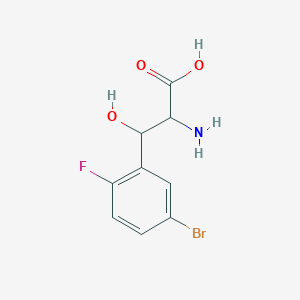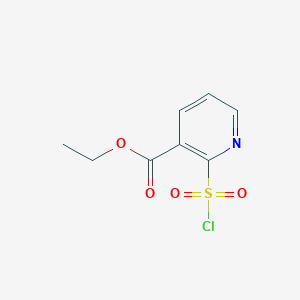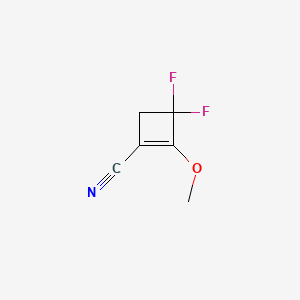
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile is a chemical compound with the molecular formula C6H5F2NO. It is characterized by the presence of two fluorine atoms, a methoxy group, and a nitrile group attached to a cyclobutene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The choice of raw materials and optimization of reaction conditions are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it useful in drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms and the nitrile group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carboxylic acid
- 3,3-Difluoro-2-methoxycyclobut-1-ene-1-methanol
- 3,3-Difluoro-2-methoxycyclobut-1-ene-1-amine
Uniqueness
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C6H5F2NO |
|---|---|
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
3,3-difluoro-2-methoxycyclobutene-1-carbonitrile |
InChI |
InChI=1S/C6H5F2NO/c1-10-5-4(3-9)2-6(5,7)8/h2H2,1H3 |
InChI-Schlüssel |
QEFJYKBCOPBRID-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(CC1(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



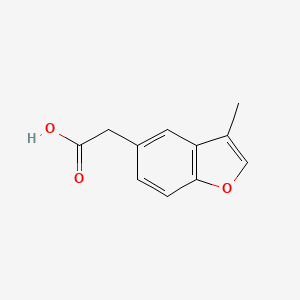
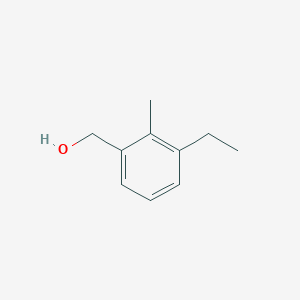
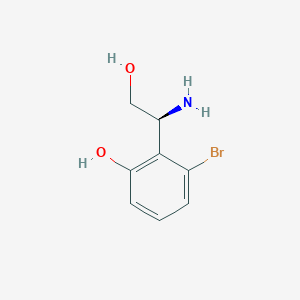
![3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)

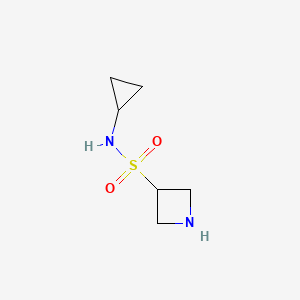
![3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13557629.png)
